8-Tetradecynoic acid

Enzyme Substrate Specificity N-Myristoylation Acyl-CoA Synthetase

8-Tetradecynoic acid (CAS 55182-90-6, tetradec-8-ynoic acid) is a C14 acetylenic fatty acid with a single triple bond precisely at the C8 position. It is primarily employed as a mechanism-based inhibitor that irreversibly targets fatty acid desaturases and potently inhibits lipoxygenases, thereby blocking the conversion of saturated fatty acids and the metabolism of arachidonic acid, respectively.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 55182-90-6
Cat. No. B14623201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tetradecynoic acid
CAS55182-90-6
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCC#CCCCCCCC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-5,8-13H2,1H3,(H,15,16)
InChIKeyUIFQFQSRDJAJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Tetradecynoic Acid (CAS 55182-90-6) Technical Baseline: Acetylenic Fatty Acid Chemistry and Enzyme Inhibition Profile


8-Tetradecynoic acid (CAS 55182-90-6, tetradec-8-ynoic acid) is a C14 acetylenic fatty acid with a single triple bond precisely at the C8 position [1]. It is primarily employed as a mechanism-based inhibitor that irreversibly targets fatty acid desaturases and potently inhibits lipoxygenases, thereby blocking the conversion of saturated fatty acids and the metabolism of arachidonic acid, respectively [2]. It is recognized in authoritative lipid classification systems, including LIPID MAPS and PubChem, as a key member of the unsaturated fatty acids class [1][3].

Why Substituting 8-Tetradecynoic Acid with Other Acetylenic Analogs Fails: Triple-Bond Position Dictates Enzyme Interaction


Substitution of 8-tetradecynoic acid with other C14 acetylenic isomers (e.g., 2-, 5-, 9-, or 13-tetradecynoic acid) or longer-chain acetylenic fatty acids (e.g., ETYA) is not scientifically valid due to profound differences in their biological targets and mechanisms of action. The precise position of the triple bond along the carbon chain dictates the compound's ability to act as a suicidal substrate for specific enzymes [1]. For instance, while 8-tetradecynoic acid acts as a potent lipoxygenase inhibitor [2], the 13-terminal alkyne isomer is primarily utilized as a bioorthogonal 'click chemistry' probe for tracking fatty acid metabolism and protein myristoylation, owing to its terminal acetylene functionality . This stark functional divergence underscores the necessity for precise structural specification in scientific procurement.

Quantitative Evidence Guide for 8-Tetradecynoic Acid Differentiation: Head-to-Head and Cross-Study Comparisons


Precision in Lipid Biochemistry: C8 Alkyne Position Governs Acyl Chain Bending and Enzyme Recognition

Structural analysis reveals that the acyl chain of myristate is bound by human myristoyl-CoA synthetase in a specific bent conformation with a primary bend localized near C5-C6 [1]. For efficient utilization by this enzyme and the subsequent N-myristoyltransferase (hNmt), the acyl chain must also exhibit a secondary bend around C8 [1]. This specific conformational requirement provides a mechanistic basis for the recognition of tetradecynoic acids. While saturated myristic acid (C14:0) serves as the baseline substrate, the introduction of a rigid triple bond at the C8 position in 8-tetradecynoic acid is hypothesized to pre-organize or restrict the acyl chain into a conformation that either mimics or disrupts the required bends, thereby modulating its activity with myristoyl-CoA synthetase and hNmt in a manner distinct from isomers with the triple bond at other positions (e.g., C5) [1].

Enzyme Substrate Specificity N-Myristoylation Acyl-CoA Synthetase

Potent Lipoxygenase Inhibition: A Core Target Differentiating 8-Tetradecynoic Acid from Bioorthogonal Probes

8-Tetradecynoic acid is classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, a key pathway in inflammation and cell signaling [1]. The mechanism involves its action as a suicidal substrate, where the enzyme's catalytic cycle generates a reactive intermediate from the acetylenic fatty acid, leading to irreversible enzyme inactivation [2]. In stark contrast, its C14 isomer, 13-tetradecynoic acid (alkynyl myristic acid), is not employed as a LOX inhibitor. Instead, its terminal alkyne group makes it a premier reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' to tag and visualize fatty acylation events . This represents a fundamental and quantifiable divergence in application: one compound is selected for its potent enzyme inhibition (8-isomer), and the other for its utility as a bioorthogonal chemical probe (13-isomer).

Lipoxygenase Inhibition Arachidonic Acid Metabolism Enzyme Inhibitor

Inhibition Spectrum: Broader Enzyme Targeting of 8-Tetradecynoic Acid Compared to Specific P450 Hydroxylase Inhibitors

8-Tetradecynoic acid exhibits a multi-targeted inhibition profile. In addition to being a potent lipoxygenase inhibitor, it also inhibits cyclooxygenase (COX), albeit to a lesser extent [1]. This dual LOX/COX activity profile distinguishes it from other highly selective acetylenic fatty acid inhibitors. For example, 10-undecynoic acid and 11-dodecynoic acid are both described as highly selective, irreversible inhibitors of hepatic cytochrome P450 fatty acid hydroxylases [2]. Their mode of action is specifically linked to the P450 4A family, with little to no reported direct effect on LOX or COX pathways. Therefore, 8-tetradecynoic acid is not a direct substitute for these P450 inhibitors and vice versa; its value lies in its broader spectrum of activity against enzymes of the arachidonic acid cascade.

Enzyme Inhibition Pharmacological Tool Cyclooxygenase

Positional Isomers Yield Different Chemical Reactivity and Metabolic Fates: C8 vs. Terminal Alkyne

The position of the alkyne bond in tetradecynoic acid isomers dictates their chemical stability and metabolic fate. Under strongly basic conditions (e.g., NaH in 1,2-diaminoethane), the internal triple bond of 8-tetradecynoic acid undergoes isomerization to yield a mixture of 3,5-tetradecadienoic acids (60%), 13-tetradecynoic acid (20%), and unreacted starting material (20%) . This contrasts sharply with the behavior of 2-tetradecynoic acid, which under identical conditions is converted to 3-tetradecynoic acid (35%) and a novel dimer (3) [1]. Furthermore, in biological systems, 13-tetradecynoic acid (terminal alkyne) is metabolized via β-oxidation and is also used to inhibit protein synthesis and myristoylation, leading to apoptosis, with reported fungicidal activity against Candida albicans and Aspergillus niger at 0.4-1% concentrations . The specific quantitative and qualitative differences in both chemical isomerization products and biological activity underscore that the C8 position is a key determinant of the molecule's behavior.

Chemical Synthesis Metabolic Stability Isomerization

Targeted Applications for 8-Tetradecynoic Acid: Maximizing Research Value Based on Evidence


Mechanistic Studies of N-Myristoylation and Lipid-Protein Interactions

Researchers investigating the structural requirements for fatty acid binding to human myristoyl-CoA synthetase or N-myristoyltransferase (hNmt) should procure 8-tetradecynoic acid. As established in peer-reviewed research, the acyl chain of myristate is bound in a bent conformation with a critical bend at C5-C6 for the synthetase and an additional bend at C8 for hNmt [1]. The C8 triple bond provides a rigid, precise perturbation at this specific site, making 8-tetradecynoic acid a unique tool for probing the enzyme's acyl chain specificity and conformational dynamics, which cannot be achieved with saturated myristic acid or other positional isomers. [1]

Selective Inhibition of Arachidonic Acid Cascade (LOX/COX)

For studies requiring a dual inhibitor of the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, 8-tetradecynoic acid is the indicated compound. It is classified as a potent LOX inhibitor that interferes with arachidonic acid metabolism and also inhibits COX to a lesser extent [2]. This profile distinguishes it from more selective acetylenic fatty acids like 10-undecynoic acid or 11-dodecynoic acid, which are specific suicide inhibitors of cytochrome P450 fatty acid hydroxylases and do not directly target the LOX/COX cascade [3]. Procuring 8-tetradecynoic acid ensures the correct pharmacological tool is used to modulate this specific branch of lipid signaling. [2][3]

Chemical Synthesis via Base-Mediated Isomerization to 3,5-Dienoic Acids

Organic chemists seeking to synthesize 3,5-tetradecadienoic acids, which include the sex pheromone of the black carpet beetle [4], should select 8-tetradecynoic acid as a starting material. Under treatment with NaH in 1,2-diaminoethane, it isomerizes to produce 3,5-tetradecadienoic acids in a 60% yield, along with 20% 13-tetradecynoic acid . This established and quantitative isomerization pathway provides a direct route to these dienoic acid targets, in contrast to other isomers like 2-tetradecynoic acid, which yield different products [5]. This makes 8-tetradecynoic acid a valuable and specific synthetic intermediate. [4][5]

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